molecular formula C17H28N4O B5617041 1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidinecarboxamide

1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B5617041
M. Wt: 304.4 g/mol
InChI Key: VHSRMRKLEIOLTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds like thioperamide and its analogs involves the molecular mechanics approach integrated with X-ray crystallography. For instance, N-cyclohexyl-4-methylpiperidine-1-carbothioamide was synthesized to verify the conformation of the piperidine-1-carbothioamide fragment (Plazzi et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds related to 1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidinecarboxamide, like thioperamide, has been analyzed using minimum-energy conformations and X-ray diffraction (Plazzi et al., 1997). This allows for understanding the conformational aspects of the molecule.

Chemical Reactions and Properties

The chemical reactions of analogous compounds involve various synthetic steps, often leading to the creation of compounds with significant bioactivity. For example, the synthesis of N-(cis-4-fluoromethylcyclohexyl)-4-(1(H)-imidazol-4-yl)piperidine-1-thiocarbonamide involved a four-step process (Windhorst et al., 1999).

Physical Properties Analysis

The physical properties of such compounds can be determined through methods like X-ray crystallography, which provides insights into the spatial arrangement and conformation of the molecule. For instance, the study by Plazzi et al. (1997) used X-ray crystallography for the structural analysis of thioperamide analogs.

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their interaction with biological receptors, making them potential candidates for therapeutic applications. The interaction with receptors like the H3 receptor has been a focus in the analysis of compounds like thioperamide and its analogs (Plazzi et al., 1997).

properties

IUPAC Name

1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-20(13-16-18-9-10-19-16)17(22)14-7-11-21(12-8-14)15-5-3-2-4-6-15/h9-10,14-15H,2-8,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSRMRKLEIOLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1)C(=O)C2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidinecarboxamide

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